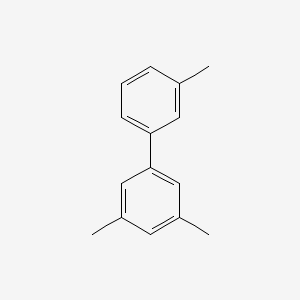
1,3-Dimethyl-5-(3-methylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-(3-methylphenyl)benzene, commonly referred to as 3,5-dimethyl-1-phenylbenzene, is a chemical compound with a range of uses in scientific research. It is a derivative of benzene, and is used in the synthesis of various other compounds. It is a colorless, crystalline solid and has a sweet, aromatic odor. It is a flammable material and is soluble in various organic solvents.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1,3-Dimethyl-5-(3-methylphenyl)benzene involves the alkylation of 1,3-dimethylbenzene with 3-methylphenylmagnesium bromide, followed by a Friedel-Crafts alkylation reaction with benzene.
Starting Materials
1,3-dimethylbenzene, 3-methylphenylmagnesium bromide, benzene, anhydrous aluminum chloride, diethyl ether, dichloromethane, sodium sulfate
Reaction
1. To a solution of 1,3-dimethylbenzene (10 mmol) in dry diethyl ether (50 mL) at 0°C, add dropwise 3-methylphenylmagnesium bromide (20 mmol) under nitrogen atmosphere., 2. Stir the reaction mixture at room temperature for 2 hours., 3. Add anhydrous aluminum chloride (10 mmol) to the reaction mixture and stir for 30 minutes., 4. Add benzene (10 mmol) to the reaction mixture and stir for 4 hours at room temperature., 5. Quench the reaction by adding water (50 mL) and extract the organic layer with dichloromethane (3 x 50 mL)., 6. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure., 7. Purify the crude product by column chromatography using hexane and ethyl acetate as eluent., 8. Obtain the desired product, 1,3-Dimethyl-5-(3-methylphenyl)benzene, as a colorless liquid with a yield of 60-70%.
Applications De Recherche Scientifique
3,5-Dimethyl-1-phenylbenzene has a range of applications in scientific research. It is used as a starting material for the synthesis of various other compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a reagent in organic synthesis, and as a catalyst in the manufacture of polymers. Additionally, 3,5-dimethyl-1-phenylbenzene is used in the synthesis of certain drugs, such as antibiotics and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-1-phenylbenzene is not fully understood, however, it is believed to be due to its ability to form aryl-aryl bonds. This bond formation allows the compound to react with other molecules, leading to the formation of new compounds. Additionally, 3,5-dimethyl-1-phenylbenzene can act as a catalyst in the synthesis of certain compounds, allowing for faster reaction times and higher yields.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,5-dimethyl-1-phenylbenzene are not well understood. However, it is believed to be non-toxic and non-mutagenic, and has not been linked to any adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3,5-dimethyl-1-phenylbenzene in laboratory experiments is its low cost and availability. Additionally, it has a wide range of applications in organic synthesis, and can be used as a reagent or catalyst in the synthesis of various compounds. However, the compound is flammable and should be handled with care. Additionally, the Friedel-Crafts alkylation reaction can yield a mixture of products, which must then be separated and purified.
Orientations Futures
Future research on 3,5-dimethyl-1-phenylbenzene could focus on its potential applications in the synthesis of new compounds, such as pharmaceuticals and other materials. Additionally, further research could be conducted on the mechanisms of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could focus on the development of new synthesis methods, which could lead to improved yields and reaction times. Finally, further research could focus on the development of new analytical techniques, which could be used to more accurately characterize the compound and its derivatives.
Propriétés
IUPAC Name |
1,3-dimethyl-5-(3-methylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-5-4-6-14(8-11)15-9-12(2)7-13(3)10-15/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEUMKPRAKFGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(3-methylphenyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)
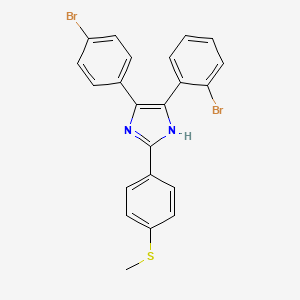
![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)
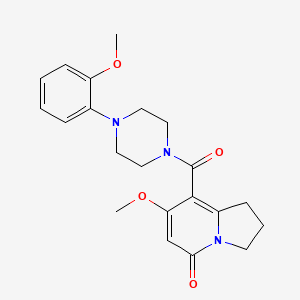
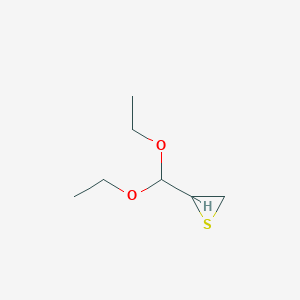
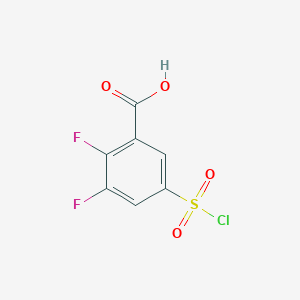
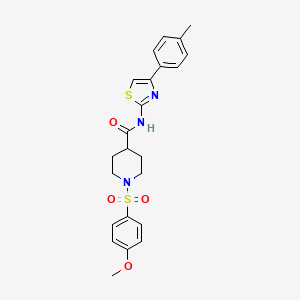
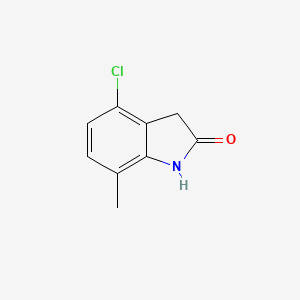
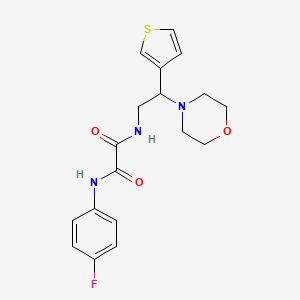
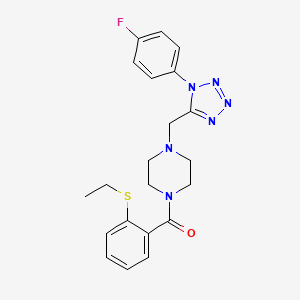
![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)
![2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2459214.png)
![3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2459215.png)